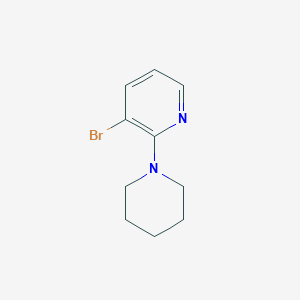

3-Bromo-2-piperidin-1-ylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

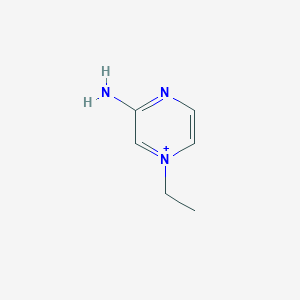

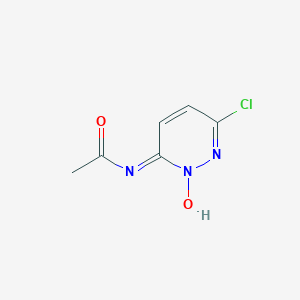

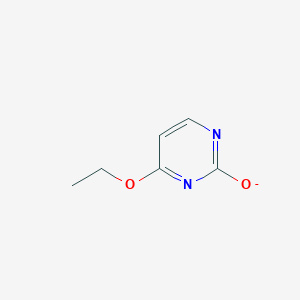

3-Bromo-2-piperidin-1-ylpyridine is a chemical compound with the molecular formula C10H13BrN2 . It is also known by other names such as 3-Bromo-2-piperidinopyridine, HCl and 3-bromo-2-piperidin-1-ylpyridine;hydrochloride . The molecular weight of this compound is 277.59 g/mol .

Synthesis Analysis

The synthesis of piperidone derivatives, which include 3-Bromo-2-piperidin-1-ylpyridine, has been a topic of interest in recent research . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various methodologies have been developed for the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-piperidin-1-ylpyridine includes a bromine atom attached to the third carbon of the pyridine ring and a piperidine ring attached to the second carbon of the pyridine ring . The InChI key of the compound is PFBKQTKAJDILMJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-piperidin-1-ylpyridine include a molecular weight of 277.59 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 276.00289 g/mol .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Reactions

3-Bromo-2-piperidin-1-ylpyridine serves as an important intermediate in various synthetic pathways, particularly in the synthesis of complex heterocyclic compounds. The reactions of bromoethoxypyridines with lithium piperidide in piperidine have been investigated, showing that substituents are replaced by the piperidino group without rearrangements. This reaction pathway opens avenues for the synthesis of dipiperidinopyridines, which could be crucial in developing new compounds with potential biological activities (Plas, Hijwegen, & Hertog, 2010).

Biological Activity and Crystal Structure Analysis

The compound 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, which can be synthesized from 3-bromo-2-piperidin-1-ylpyridine, shows significant fungicidal and antiviral activities against tobacco mosaic virus. This highlights the potential of derivatives of 3-bromo-2-piperidin-1-ylpyridine in developing new agrochemicals or pharmaceutical agents. The crystal structure of this compound provides insights into its interaction mechanisms, revealing intramolecular hydrogen bonds and intermolecular weak interactions that could be key to its biological activities (Li et al., 2015).

Asymmetric Synthesis and Chemical Properties

The asymmetric synthesis of piperazines from chiral non-racemic lactams, utilizing 3-substituted piperidines synthesized from the bromo derivative of 3-bromo-2-piperidin-1-ylpyridine, demonstrates the compound's role in producing enantiomerically pure pharmaceuticals. Such methodologies are crucial for the pharmaceutical industry, where the demand for enantiomerically pure substances is high due to their specific activities and reduced side effects (Micouin et al., 1994).

Novel Synthetic Methods and Applications

In the field of medicinal chemistry, the synthesis of rigid diamines, such as 3-(pyrrolidin-1-yl)piperidine, derived from 3-bromo-2-piperidin-1-ylpyridine, illustrates the versatility of this compound in constructing complex molecular architectures. These structures are of significant interest due to their potential application in drug development, where the conformational stability of the diamine moiety can lead to more selective and potent therapeutic agents (Smaliy et al., 2011).

Zukünftige Richtungen

While specific future directions for 3-Bromo-2-piperidin-1-ylpyridine are not mentioned in the search results, the development of bi-functional or multi-functional small molecules and nano-materials to deliver siRNAs are suggested as future directions for developing PD-1/PD-L1 inhibitors . This could potentially be relevant for 3-Bromo-2-piperidin-1-ylpyridine if it is found to have similar inhibitory properties.

Eigenschaften

IUPAC Name |

3-bromo-2-piperidin-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNXRQJABSSMNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298609 |

Source

|

| Record name | 3-Bromo-2-(1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-piperidin-1-ylpyridine | |

CAS RN |

24255-99-0 |

Source

|

| Record name | 3-Bromo-2-(1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24255-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,5-Diamino-6-(sulfanylmethyl)pyrimidin-2-yl]methyl hydrosulfide](/img/structure/B372486.png)